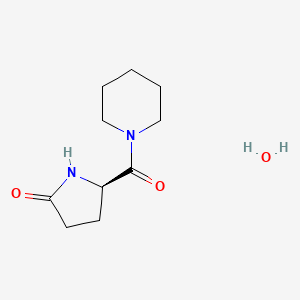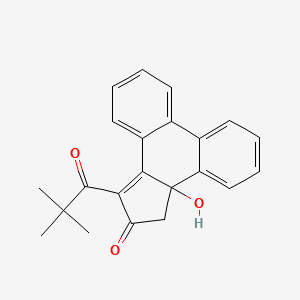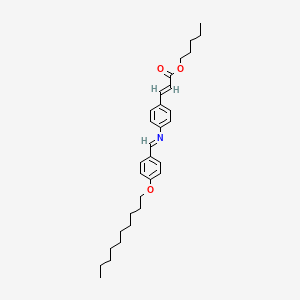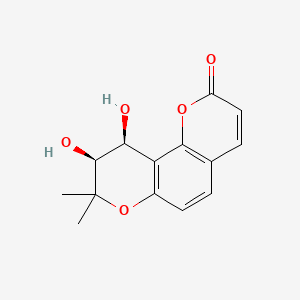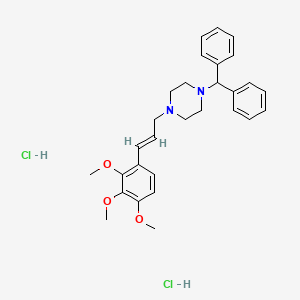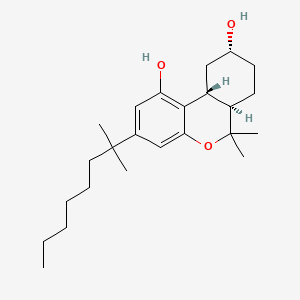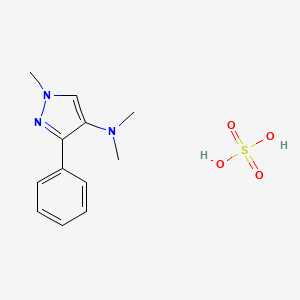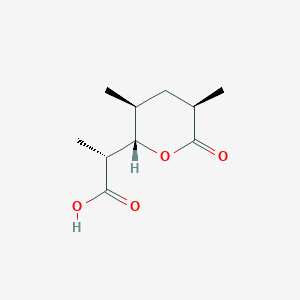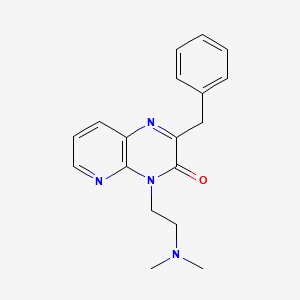
2-Methoxymethyl-p-phenylenediamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxymethyl-p-phenylenediamine sulfate is a synthetic organic compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its excellent hair coloring performance and significantly lower skin-sensitizing properties compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethyl-p-phenylenediamine sulfate involves the introduction of a methoxymethyl group into the p-phenylenediamine structure. This is typically achieved through a series of chemical reactions, including methylation and sulfonation. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxymethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction is essential in hair dye formulations, where the compound reacts with oxidizing agents like hydrogen peroxide to form the desired color.
Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in hair dye formulations.
Solvents: Methanol and water are frequently used as solvents in the reactions involving this compound
Major Products Formed
The primary products formed from the reactions of this compound are various colored compounds used in hair dyes. These products result from the oxidation and subsequent coupling reactions with other dye precursors .
Scientific Research Applications
2-Methoxymethyl-p-phenylenediamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s low skin-sensitizing properties make it a subject of study in dermatological research.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from its use in cosmetics, it is also used in the development of dyes for textiles and other materials .
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-p-phenylenediamine sulfate in hair dye formulations involves its oxidation to form reactive intermediates. These intermediates then couple with other dye precursors to form the final colored compounds. The methoxymethyl group helps in stabilizing the intermediates, leading to more vibrant and long-lasting colors .
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine (PPD): A widely used hair dye precursor but with higher skin-sensitizing properties.
p-Toluylenediamine (PTD): Another hair dye precursor with similar properties but less effective in color formation compared to 2-Methoxymethyl-p-phenylenediamine sulfate
Uniqueness
This compound stands out due to its lower skin-sensitizing properties and superior hair coloring performance.
Properties
CAS No. |
337906-37-3 |
|---|---|
Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(methoxymethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c1-11-5-6-4-7(9)2-3-8(6)10;1-5(2,3)4/h2-4H,5,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
YLQBIFHCMGEXTP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





